3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
Bicyclo[1.1.1]pentanes (BCPs) are desirable building blocks for medicinal chemistry . They have been demonstrated to be bioisosteres of the phenyl ring . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .
Molecular Structure Analysis
BCPs have emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . They can provide a well-defined, rigid framework upon which to append substituents, but retain the pharmacological benefits of being aliphatic .Chemical Reactions Analysis
The conversion of the readily available BCP substructure to a wide range of poly-substituted BCPs using imine photochemistry has been reported . This is the first reported method to convert the BCP skeleton to the bicyclo[3.1.1]heptane skeleton .Physical And Chemical Properties Analysis
Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, Fsp3, has been found to make a lead oral drug compound “more developable” . Multiple research groups have documented the increased or equal solubility, potency, and metabolic stability of lead compounds that can be achieved through such bioisosteric replacements .properties
IUPAC Name |
3-(2-nitrophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-11-5-10(6-11,7-11)8-3-1-2-4-9(8)13(14)15/h1-4H,5-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNWYMAMFCQJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine |
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